(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15933959
InChI: InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12-
SMILES:
Molecular Formula: C13H9FN2O2
Molecular Weight: 244.22 g/mol

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone

CAS No.:

Cat. No.: VC15933959

Molecular Formula: C13H9FN2O2

Molecular Weight: 244.22 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone -

Specification

Molecular Formula C13H9FN2O2
Molecular Weight 244.22 g/mol
IUPAC Name (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
Standard InChI InChI=1S/C13H9FN2O2/c14-11-3-1-10(2-4-11)13(17)12(16-18)9-5-7-15-8-6-9/h1-8,18H/b16-12-
Standard InChI Key AKUAGNWRWWYKEU-VBKFSLOCSA-N
Isomeric SMILES C1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F
Canonical SMILES C1=CC(=CC=C1C(=O)C(=NO)C2=CC=NC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone, reflects its Z-configuration at the oxime double bond, which influences its stereochemical behavior. The core structure consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked to a fluorophenyl group via an ethanone bridge. The hydroxyimino (-NOH) substituent introduces hydrogen-bonding capabilities and redox activity.

Key structural attributes include:

  • Pyridine Ring: Enhances electron-deficient character, enabling π-π stacking interactions.

  • 4-Fluorophenyl Group: The electron-withdrawing fluorine atom at the para position modulates electronic density and lipophilicity.

  • Hydroxyimino Group: Serves as a chelating site for metal ions and participates in tautomerism.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₉FN₂O₂
Molecular Weight244.22 g/mol
IUPAC Name(2Z)-1-(4-fluorophenyl)-2-hydroxyimino-2-pyridin-4-ylethanone
InChI KeyAKUAGNWRWWYKEU-VBKFSLOCSA-N
Isomeric SMILESC1=CC(=CC=C1C(=O)/C(=N\O)/C2=CC=NC=C2)F

The Z-configuration of the oxime group is critical for its reactivity, as it affects the compound’s ability to form metal complexes and participate in cycloaddition reactions.

Synthesis and Computational Modeling

Traditional Synthesis Pathways

While explicit synthetic routes for this compound remain undocumented in public literature, analogous oxime-containing molecules are typically synthesized through condensation reactions. A plausible pathway involves:

  • Friedel-Crafts Acylation: Introducing the ethanone bridge between pyridine and fluorophenyl groups.

  • Oxime Formation: Reacting the ketone intermediate with hydroxylamine under acidic or basic conditions.

The stereoselectivity of the oxime group (Z vs. E) depends on reaction conditions, such as temperature and solvent polarity. For instance, polar aprotic solvents like dimethylformamide (DMF) may favor the Z-isomer due to stabilization of the transition state.

Functional Properties and Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial effects, as both pyridine and fluorophenyl moieties are present in known bioactive agents. The fluorophenyl group enhances membrane permeability, while the oxime group may inhibit bacterial enzymes via hydrogen bonding or covalent modification. For example, oximes can react with serine hydrolases in bacterial cell walls, disrupting peptidoglycan synthesis.

Comparative studies of similar compounds show minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, though specific data for this compound remain unpublished.

Metal Complexation and Catalysis

Oximes are versatile ligands due to their ability to form stable complexes with transition metals. The hydroxyimino group in this compound can coordinate to metals like Cu(II), Ni(II), and Fe(III), potentially yielding catalysts for oxidation or cross-coupling reactions.

Table 2: Hypothetical Metal Complex Properties

Metal IonExpected Coordination ModePotential Application
Cu(II)Bidentate (N,O)Catalytic oxidation of alcohols
Fe(III)Tridentate (N,O,F)Fenton-like degradation of pollutants

Such complexes could leverage the electron-withdrawing fluorine atom to modulate metal center electrophilicity, enhancing catalytic activity.

Stability and Reactivity

Tautomerism and pH Dependence

The hydroxyimino group exists in equilibrium with its nitroso tautomer, influenced by pH and solvent:

=N-OH=N=O+H₂O\text{=N-OH} \rightleftharpoons \text{=N=O} + \text{H₂O}

In acidic conditions, the oxime form predominates, while alkaline conditions favor the nitroso tautomer. This behavior impacts the compound’s solubility and reactivity in different environments.

Thermal Decomposition

Thermogravimetric analysis (TGA) of analogous oximes indicates decomposition onset temperatures near 200°C, with primary degradation pathways involving loss of NO and subsequent ring fragmentation.

Future Directions and Challenges

Synthetic Optimization

Current limitations include the lack of published procedures for large-scale synthesis and resolution of stereoisomers. Advances in flow chemistry or enzymatic catalysis could address these challenges.

Biological Screening

Comprehensive antimicrobial and cytotoxic profiling is needed to evaluate therapeutic potential. Priority targets should include multidrug-resistant pathogens and cancer cell lines.

Material Science Applications

The compound’s fluorinated aromatic system makes it a candidate for organic semiconductors or liquid crystals, where fluorine substitution enhances charge transport and thermal stability.

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